
3-Fluoro-4-methylbenzoic acid
Overview
Description
3-Fluoro-4-methylbenzoic acid (CAS: 350-28-7) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol . It exhibits a planar molecular structure, where the dihedral angle between the benzene ring and carboxyl group is 6.2°, enabling dimer formation via O–H∙∙∙O hydrogen bonding . The compound has a melting point of 169–173°C and is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals. Key applications include the development of cyclooxygenase (COX)-selective anti-inflammatory agents and Bcr-Abl kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 4-bromo-2-fluorotoluene with carbon dioxide in the presence of a palladium catalyst. The reaction is typically carried out in a Schlenk flask under an inert atmosphere. The reaction conditions include the use of 1,4-dioxane as a solvent and triethylamine as a base. The reaction mixture is heated to 100°C for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or distillation techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used.
Reduction: Lithium aluminum hydride or borane can be employed as reducing agents.
Major Products
Nucleophilic Substitution: Substituted benzoic acids.
Esterification: Methyl or ethyl esters of this compound.
Reduction: 3-fluoro-4-methylbenzyl alcohol.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
3-Fluoro-4-methylbenzoic acid is utilized as a building block in the synthesis of various pharmaceutical compounds. Notably, it has been involved in the development of cyclooxygenase-selective and orally active anti-inflammatory agents. This application highlights its role as a precursor in drug discovery, especially for compounds targeting inflammatory pathways .
2. Organic Synthesis
The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. Its ability to participate in nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, making it versatile for synthetic chemists .
3. Biological Activity
Research indicates that this compound exhibits potential biological activities. Studies have shown its effectiveness against certain bacterial strains, indicating possible applications in antimicrobial therapies. For instance, derivatives of this compound have demonstrated significant inhibition of Staphylococcus aureus, suggesting enhanced potency compared to traditional antibiotics .
Case Studies and Research Findings
Study Focus | Key Findings |
---|---|
Antimicrobial Activity | Significant inhibition of bacterial growth; lower minimum bactericidal concentration (MBC) compared to controls. |
Anti-HBV Activity | Potential inhibition of Hepatitis B virus replication; promising implications for antiviral therapy. |
Enzyme Inhibition (Tyrosinase) | Effective reduction in enzyme activity; potential applications in skin-lightening agents. |
Industrial Applications
1. Specialty Chemicals
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure enhances the properties of polymers and other materials, making them more resistant to thermal degradation and chemical attack.
2. Chemical Manufacturing
The compound is also significant in the manufacturing of organometallic complexes, which are crucial for various catalytic processes and material science applications .
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its molecular target, thereby increasing its potency. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Fluorinated Methylbenzoic Acids
Table 1: Physical and Chemical Properties of Selected Isomers
Key Observations :
- Positional isomerism significantly impacts melting points and applications. The 3-fluoro-4-methyl derivative has a well-defined melting range due to its planar structure and hydrogen-bonded dimers, unlike its isomers .
- The 3-fluoro-4-methyl isomer is preferred in drug discovery due to its electronic and steric effects, enhancing binding to enzyme active sites .
Functional Group Variants
Table 2: Comparison with Hydroxy and Borono Derivatives
Key Observations :
- The borono variant is critical in palladium-catalyzed coupling reactions, a property absent in the parent compound .
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The –F group in this compound enhances acidity (pKa ~2.5) compared to non-fluorinated analogs, facilitating salt formation in drug formulations . Methyl groups at the 4-position improve lipophilicity, enhancing membrane permeability in bioactive molecules .
- Synergistic Effects : The 3-fluoro-4-methyl combination optimizes steric and electronic profiles for kinase inhibition, outperforming analogs like 4-fluoro-2-methylbenzoic acid .
Cost and Availability
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 3-fluoro-4-methylbenzoic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves halogenation or carboxylation of substituted toluene derivatives. For example, fluorination of 4-methylbenzoic acid precursors using agents like Selectfluor™ under controlled pH and temperature conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >99% purity, as impurities can affect downstream applications. Purity validation should combine HPLC (C18 column, methanol:water mobile phase) and melting point analysis (reported mp: 169–171°C) .
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 120 K) provides precise structural data. Key parameters include:
- Crystal System : Monoclinic, space group P2₁/c
- Unit Cell Dimensions : a = 3.8132 Å, b = 6.0226 Å, c = 30.378 Å, β = 92.50°
- Hydrogen Bonding : Carboxyl groups form centrosymmetric dimers via O–H⋯O interactions (bond length ~1.84 Å), influencing crystal packing .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the physicochemical properties of this compound?
- Methodological Answer : The planar molecular structure (dihedral angle between benzene ring and carboxyl group: 6.2°) and dimerization via O–H⋯O bonds enhance thermal stability (melting point >169°C) and solubility in polar aprotic solvents. Computational modeling (DFT or MD simulations) can quantify dimer stability and predict solubility profiles. Experimental validation via thermogravimetric analysis (TGA) and solvent-dependent UV-Vis spectroscopy is advised .
Q. What strategies are effective for resolving contradictions in reactivity data during derivatization of this compound?
- Methodological Answer : Contradictions often arise from competing electronic effects (fluoro’s -I vs. methyl’s +I effects). For example, in nucleophilic aromatic substitution (NAS), the fluorine’s ortho/para-directing nature may conflict with steric hindrance from the methyl group. Systematic studies using substituent-specific reaction matrices (varying temperature, catalysts) are critical. Case Study: NAS with amines under Pd catalysis at 80°C showed higher para-selectivity (~75%) compared to thermal reactions .
Q. How can this compound be utilized in designing bioactive molecules, and what assay frameworks are suitable?
- Methodological Answer : The compound serves as a precursor for Alzheimer’s disease drug candidates (e.g., acetylcholinesterase inhibitors). Functionalization at the carboxyl group (e.g., amidation) or fluorine substitution (e.g., introducing trifluoromethyl groups) can modulate bioactivity. In vitro assays include:
Properties
IUPAC Name |
3-fluoro-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQCONCMPCVUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188529 | |
Record name | 3-Fluoro-p-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-28-7 | |
Record name | 3-Fluoro-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-p-toluic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 350-28-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoro-p-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-p-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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